molecular formula C16H33N3O8 B1666262 Azide-PEG8-Alcohol CAS No. 352439-36-2

Azide-PEG8-Alcohol

Cat. No.: B1666262
CAS No.: 352439-36-2
M. Wt: 395.45 g/mol
InChI Key: BUMODEBRFGPXRM-UHFFFAOYSA-N
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Description

Azide-PEG8-Alcohol is a chemical compound that consists of an azide group, an eight-unit polyethylene glycol (PEG) linker, and an alcohol functional group . This compound is widely used in various fields due to its unique properties, including its ability to undergo click chemistry reactions, which are highly efficient and selective.

Mechanism of Action

Target of Action

Azide-PEG8-Alcohol is a PEG derivative containing an azide group and a terminal hydroxyl group . The primary targets of this compound are molecules containing Alkyne, BCN, or DBCO groups . The azide group in the compound can react with these targets via Click Chemistry .

Mode of Action

The azide group in this compound reacts with Alkyne, BCN, or DBCO groups in target molecules to yield a stable triazole linkage . This reaction is facilitated by Click Chemistry, a type of chemical reaction known for its reliability, specificity, and biocompatibility . The hydroxyl group at the terminal end of the compound enables further derivatization or replacement with other reactive functional groups .

Biochemical Pathways

This compound is used in the synthesis of PROTACs . PROTACs are bifunctional molecules designed to degrade specific proteins within cells . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The hydrophilic PEG spacer in this compound increases its solubility in aqueous media , which can enhance its bioavailability.

Result of Action

The result of this compound’s action is the formation of a stable triazole linkage with target molecules . This can lead to the degradation of specific proteins when the compound is used in the synthesis of PROTACs .

Action Environment

The action of this compound is influenced by the presence of target molecules with Alkyne, BCN, or DBCO groups . The reaction conditions, such as pH, can also affect the yield of the reaction .

Biochemical Analysis

Biochemical Properties

Azide-PEG8-Alcohol plays a significant role in biochemical reactions due to its azide group. The azide group is reactive with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction is highly selective and stable under most conditions , making this compound a valuable tool in biochemical research.

Cellular Effects

The hydrophilic PEG spacer in this compound increases its solubility in aqueous media This property allows it to interact with various types of cells and cellular processes

Molecular Mechanism

The azide group in this compound can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction is a key part of its molecular mechanism of action. The hydroxyl group enables further derivatization or replacement with other functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: Azide-PEG8-Alcohol can be synthesized through a practical one-pot synthesis method. This involves the conversion of alcohols to azides using sodium azide in dimethyl sulfoxide (DMSO) with a thoroughly ground equimolecular mixture of triphenylphosphine, iodine, and imidazole . The reaction typically proceeds under mild conditions and yields high purity products.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. The reagents and conditions are carefully controlled to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Azide-PEG8-Alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Sodium Azide (NaN3): Used in substitution reactions to introduce the azide group.

    Lithium Aluminum Hydride (LiAlH4): Used in reduction reactions to convert the azide group to an amine.

    Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazoles.

Major Products Formed:

    Alkyl Azides: Formed through substitution reactions.

    Primary Amines: Formed through reduction reactions.

    Triazoles: Formed through CuAAC reactions.

Scientific Research Applications

Bioconjugation

Azide-PEG8-Alcohol is extensively used to link proteins, peptides, or nucleic acids to other molecules through bioconjugation. The azide group facilitates the attachment to biomolecules containing alkynes via click chemistry, allowing researchers to create new bioconjugates with enhanced properties such as improved solubility and stability. This application is crucial in developing targeted drug delivery systems and creating complex biomolecular structures .

Drug Delivery Systems

The compound's ability to form stable linkages makes it suitable for designing drug delivery vehicles. By conjugating drugs to carriers via this compound, researchers can achieve controlled release profiles and improved bioavailability of therapeutic agents. This application is particularly relevant in cancer therapy and other targeted treatments .

Tissue Engineering

In tissue engineering, this compound is utilized to create hydrogels that serve as scaffolds for cell growth. These hydrogels can be functionalized with various proteins or growth factors through click chemistry, enhancing cellular interactions and promoting tissue regeneration .

Comparative Analysis with Other PEG Derivatives

Compound NameFunctional GroupsUnique Features
Azido-PEG4-AlcoholAzide, HydroxylShorter PEG chain; similar applications
Azido-PEG12-AlcoholAzide, HydroxylLonger PEG chain; improved solubility
DBCO-PEG8-AlcoholDBCO, HydroxylAlternative Click Chemistry handle
Alkyne-PEG8-AlcoholAlkyne, HydroxylDirectly reactive with azides

This compound stands out due to its balance between reactivity and biocompatibility compared to other PEG derivatives, making it particularly effective for bioconjugation applications .

Case Study 1: Gradient Formation in Scaffolds

A study explored the use of this compound in creating growth factor gradients within poly(ethylene glycol) microsphere scaffolds. The azide functionality allowed for the covalent attachment of growth factors like Glial-cell line derived neurotrophic factor (GDNF), enhancing neural regeneration capabilities by controlling the spatial distribution of these factors within the scaffold .

Case Study 2: Bioorthogonal Conjugation

Research demonstrated the use of this compound in bioorthogonal conjugation methods for synthesizing hydrogels that can release proteins in a controlled manner. This approach allows for spatially defined protein presentation, which is critical for applications in diagnostics and therapeutic delivery systems .

Biological Activity

Azide-PEG8-Alcohol, also known as Azido-PEG8-Hydroxy, is a bifunctional polyethylene glycol (PEG) compound characterized by an azide group and a hydroxyl group. Its molecular formula is C16H33N3O8C_{16}H_{33}N_{3}O_{8} with a molecular weight of approximately 395.45 g/mol. This compound is primarily utilized in bioconjugation and drug delivery applications due to its unique chemical properties, particularly its ability to facilitate "Click Chemistry" reactions.

This compound does not exhibit direct biological activity; rather, it serves as a linker molecule in bioconjugation processes. The azide group allows for reactions with terminal alkynes through click chemistry, forming stable triazole linkages. This property is essential for creating bioconjugates that can improve solubility, stability, and targeting capabilities of therapeutic agents .

Applications in Drug Development

  • Bioconjugation : The compound is extensively used to create bioconjugates by linking biomolecules with drugs or imaging agents, enhancing the therapeutic profile of the resulting compounds.
  • Targeted Therapy : this compound is employed in the synthesis of PROTACs (proteolysis-targeting chimeras), which are designed to selectively degrade target proteins by harnessing the ubiquitin-proteasome system .
  • Hydrogel Formation : Research indicates its utility in forming hydrogels that can encapsulate proteins and release them in a controlled manner, which has implications for tissue engineering and controlled drug delivery .

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to related compounds:

Compound NameFunctional GroupsUnique Features
Azido-PEG4-AlcoholAzide, HydroxylShorter PEG chain; similar applications
Azido-PEG12-AlcoholAzide, HydroxylLonger PEG chain; improved solubility
DBCO-PEG8-AlcoholDBCO, HydroxylAlternative Click Chemistry handle
Alkyne-PEG8-AlcoholAlkyne, HydroxylDirectly reactive with azides

This compound stands out due to its balance between reactivity and biocompatibility, making it particularly effective for bioconjugation applications compared to other PEG derivatives .

Case Study 1: PROTAC Development

In a study focusing on the synthesis of PROTACs using this compound as a linker, researchers demonstrated its effectiveness in connecting ligands for E3 ubiquitin ligases with target proteins. This approach successfully exploited the intracellular ubiquitin-proteasome system to achieve selective degradation of target proteins, showcasing the potential of this compound in targeted therapy development .

Case Study 2: Hydrogel Applications

Another significant application involved using this compound in hydrogel formation for controlled protein release. The study highlighted how azide-functionalized hydrogels could be engineered to present proteins spatially and temporally, which is promising for applications in diagnostics and therapeutic delivery systems .

Research Findings

Recent research emphasizes the versatility of this compound in various biological contexts:

  • Biocompatibility : The compound exhibits favorable biocompatibility profiles, making it suitable for in vivo applications.
  • Reactivity : Its azide group allows for rapid and efficient reactions under mild conditions, making it an ideal candidate for various coupling reactions in biochemistry .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33N3O8/c17-19-18-1-3-21-5-7-23-9-11-25-13-15-27-16-14-26-12-10-24-8-6-22-4-2-20/h20H,1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMODEBRFGPXRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449877
Record name O-(2-Azidoethyl)heptaethylene glycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352439-36-2
Record name O-(2-Azidoethyl)heptaethylene glycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(2-Azidoethyl)hepaethylene gycol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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